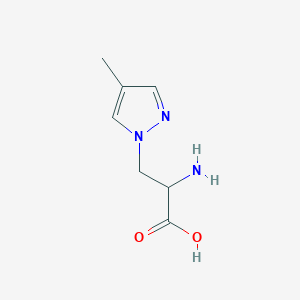

![molecular formula C6H5Br2N3 B2536619 6-Bromoimidazo[1,2-b]pyridazine;hydrobromide CAS No. 2253631-27-3](/img/structure/B2536619.png)

6-Bromoimidazo[1,2-b]pyridazine;hydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

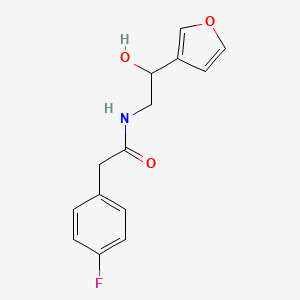

“6-Bromoimidazo[1,2-b]pyridazine;hydrobromide” is a chemical compound with the molecular formula C6H4BrN3 . It is used in organic syntheses and as pharmaceutical intermediates .

Synthesis Analysis

The synthesis of “6-Bromoimidazo[1,2-b]pyridazine;hydrobromide” involves several steps. An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines has been reported . The best results were obtained with lactams that could be introduced on the 6-bromoimidazo .

Molecular Structure Analysis

The molecular structure of “6-Bromoimidazo[1,2-b]pyridazine;hydrobromide” is characterized by a bromine atom attached to an imidazo[1,2-b]pyridazine ring . The average mass of the molecule is 198.020 Da and the monoisotopic mass is 196.958847 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Bromoimidazo[1,2-b]pyridazine;hydrobromide” include a density of 1.9±0.1 g/cm3, a molar refractivity of 42.7±0.5 cm3, and a polar surface area of 30 Å2 . The compound also has a polarizability of 16.9±0.5 10-24 cm3 and a molar volume of 104.7±7.0 cm3 .

Aplicaciones Científicas De Investigación

Heterocyclic Compound Synthesis and Antiproliferative Applications

- Coumarin derivatives, including imidazo[1,2-a]pyrimidine and other related compounds, have been synthesized for their promising antitumor activities against liver carcinoma. Selected compounds demonstrated significant antiproliferative effects, highlighting the potential of similar structures for cancer treatment (Gomha, Zaki, & Abdelhamid, 2015).

Antibacterial and Antimicrobial Applications

- Novel imidazo[1,2-a]pyridine derivatives incorporating various ring systems have been synthesized and evaluated for their antibacterial potency. Imidazopyridine-thiazole hybrids, in particular, showed remarkable antibacterial activities, suggesting their utility in developing new antimicrobial agents (Althagafi & Abdel‐Latif, 2021).

Antiviral Drug Discovery

- A review on antiviral drug discovery highlighted the development of compounds with the {5-[(4-bromophenylmethyl]-2-phenyl-5H-imidazo[4,5-c]pyridine} structure, indicating the exploration of similar imidazo[1,2-b]pyridazine derivatives for antiviral applications. These compounds form part of a broader strategy to address viral infections, including dengue fever and HIV (De Clercq, 2009).

Synthesis Techniques and Environmental Considerations

- An efficient and green synthesis method for imidazo[1,2-a]pyridines/pyrazines/pyrimidines under microwave irradiation in water-isopropanol as a green solvent has been developed. This method emphasizes the environmental benefits and the potential for high-yield, eco-friendly synthesis of imidazo[1,2-b]pyridazine derivatives (Rao et al., 2018).

Safety and Hazards

Propiedades

IUPAC Name |

6-bromoimidazo[1,2-b]pyridazine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3.BrH/c7-5-1-2-6-8-3-4-10(6)9-5;/h1-4H;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKUPIZONOCTFET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN2C1=NC=C2)Br.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.93 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromoimidazo[1,2-b]pyridazine hydrobromide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

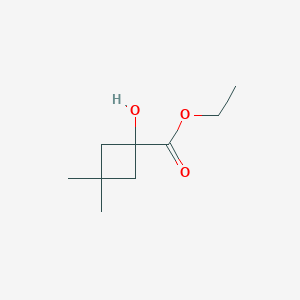

![N,N-dimethyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,4]diazepin-3-yl)methanamine](/img/structure/B2536538.png)

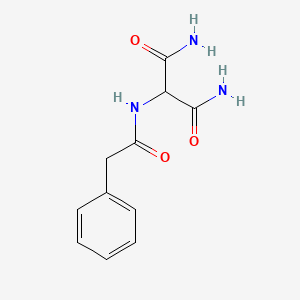

![methyl 2-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]imino-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate](/img/structure/B2536545.png)

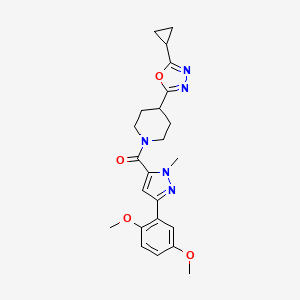

![{2-[6-(methylthio)-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine](/img/structure/B2536548.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2536549.png)

![[4-(Imidazol-1-ylmethyl)phenyl]-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2536553.png)

![3-Allyl-5-(4-methoxyphenyl)-2-sulfanylthieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B2536554.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfonylbenzamide](/img/structure/B2536557.png)

![4-({[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2536559.png)